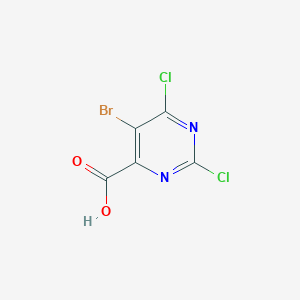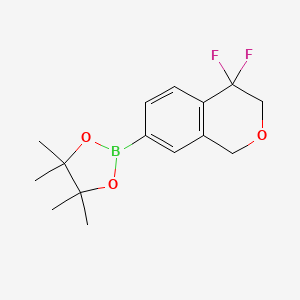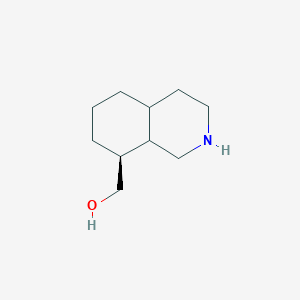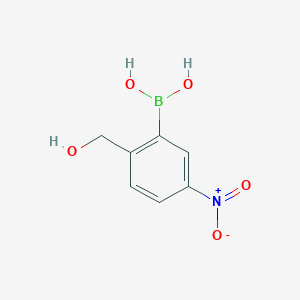![molecular formula C17H15N3O4S B14034279 (2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide](/img/structure/B14034279.png)
(2Z)-N-benzyl-2-cyano-2-({[(4-methylphenyl)sulfonyl]oxy}imino)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE is a complex organic compound with a unique structure that includes benzylamino, oxo, tosyloxy, and cyanide functional groups
Métodos De Preparación
The synthesis of (E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.
Oxidation: The benzylamino intermediate is then oxidized to introduce the oxo group.
Tosyloxy Group Introduction:
Cyanide Addition: Finally, the cyanide group is introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
(E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tosyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The cyanide group can undergo hydrolysis to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target molecules, while the oxo and cyanide groups can participate in various chemical reactions. The tosyloxy group can be substituted with other functional groups, allowing the compound to modify its target molecules’ structure and function.
Comparación Con Compuestos Similares
Similar compounds to (E)-2-(BENZYLAMINO)-2-OXO-N-(TOSYLOXY)ACETIMIDOYL CYANIDE include:
Benzylamine Derivatives: Compounds with similar benzylamino groups but different functional groups.
Oxo Compounds: Compounds with oxo groups but different substituents.
Tosyloxy Compounds: Compounds with tosyloxy groups but different core structures.
Cyanide Compounds: Compounds with cyanide groups but different additional functional groups.
Propiedades
Fórmula molecular |
C17H15N3O4S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
[(Z)-[2-(benzylamino)-1-cyano-2-oxoethylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H15N3O4S/c1-13-7-9-15(10-8-13)25(22,23)24-20-16(11-18)17(21)19-12-14-5-3-2-4-6-14/h2-10H,12H2,1H3,(H,19,21)/b20-16- |
Clave InChI |
FTAQGMVKKJUCSQ-SILNSSARSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C#N)\C(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)





![Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B14034236.png)

![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)




